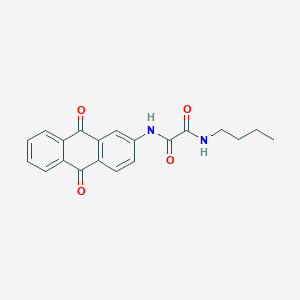
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is an organic compound that belongs to the class of anthraquinone derivatives. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes a butyl group and an ethanediamide moiety attached to the anthracene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide typically involves the reaction of 9,10-anthraquinone with butylamine and ethanediamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The butyl and ethanediamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Scientific Research Applications
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide involves its interaction with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting cellular processes and leading to cell death in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-Dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Another anthraquinone derivative with similar structural features.
1-Hydroxyanthra-9,10-quinone: A related compound with a hydroxy group instead of the butyl and ethanediamide groups.
Uniqueness
N~1~-Butyl-N~2~-(9,10-dioxo-9,10-dihydroanthracen-2-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for targeted interactions with biological molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
92573-41-6 |
|---|---|
Molecular Formula |
C20H18N2O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-butyl-N'-(9,10-dioxoanthracen-2-yl)oxamide |
InChI |
InChI=1S/C20H18N2O4/c1-2-3-10-21-19(25)20(26)22-12-8-9-15-16(11-12)18(24)14-7-5-4-6-13(14)17(15)23/h4-9,11H,2-3,10H2,1H3,(H,21,25)(H,22,26) |
InChI Key |
IVJOPYIPSWBYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}-3-nitrobenzaldehyde](/img/structure/B14351807.png)

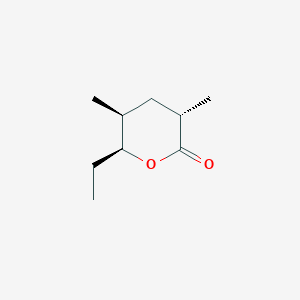
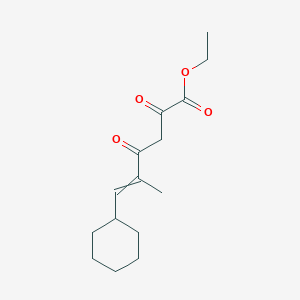
stannane](/img/structure/B14351820.png)
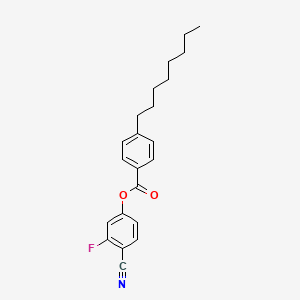

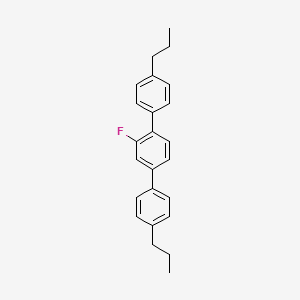
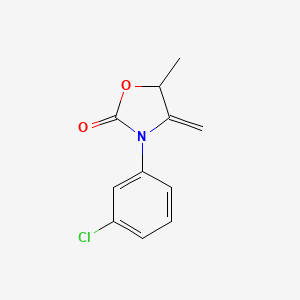
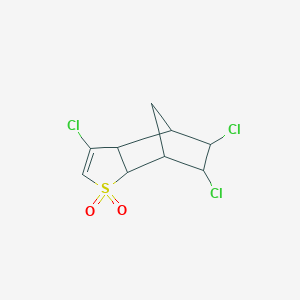
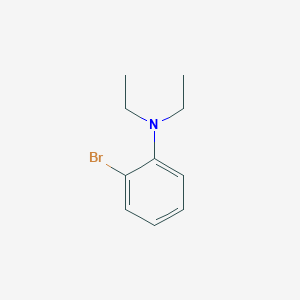
![[(tert-Butylsulfanyl)methyl]carbamyl fluoride](/img/structure/B14351854.png)
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

